5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 226931-55-1, is an organic compound characterized by a pyrazole ring substituted with a naphthalene group and a carboxylic acid functional group. The molecular formula of this compound is , and it has a molecular weight of 238.24 g/mol. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves several methods, including:
These methods can yield high purity and yield percentages, often exceeding 70% under optimized conditions.
The structure of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid features:
The structural representation can be expressed in various formats such as SMILES and InChI:
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .
The physical and chemical properties of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid include:
These properties suggest that while specific data may be lacking, compounds in this class typically exhibit moderate stability under standard laboratory conditions .
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of applications in both scientific and industrial contexts .
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid belongs to the heterocyclic organic compound class, specifically featuring a pyrazole core substituted with a naphthalene ring system and a carboxylic acid functionality. Its systematic IUPAC name is 5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid, which precisely defines:
Alternative nomenclature includes:
The molecular formula is C₁₄H₁₀N₂O₂, with a molecular weight of 238.24 g/mol. Canonical SMILES representation is O=C(O)C1=C(NN=C1)C2=CC=C3C=CC=CC3=C2, which encodes the atom connectivity and functional groups [7].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic IUPAC Name | 5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
CAS Registry Number | 226931-55-1 |
Molecular Formula | C₁₄H₁₀N₂O₂ |
Molecular Weight | 238.24 g/mol |
Canonical SMILES | O=C(O)C1=C(NN=C1)C2=CC=C3C=CC=CC3=C2 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7